

Part 1: GSK321 and the Reversal of IDH1-Mutant-Induced DNA Hypermethylation

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Compound of Interest

Compound Name: (R,R)-GSK321

Cat. No.: B15612869

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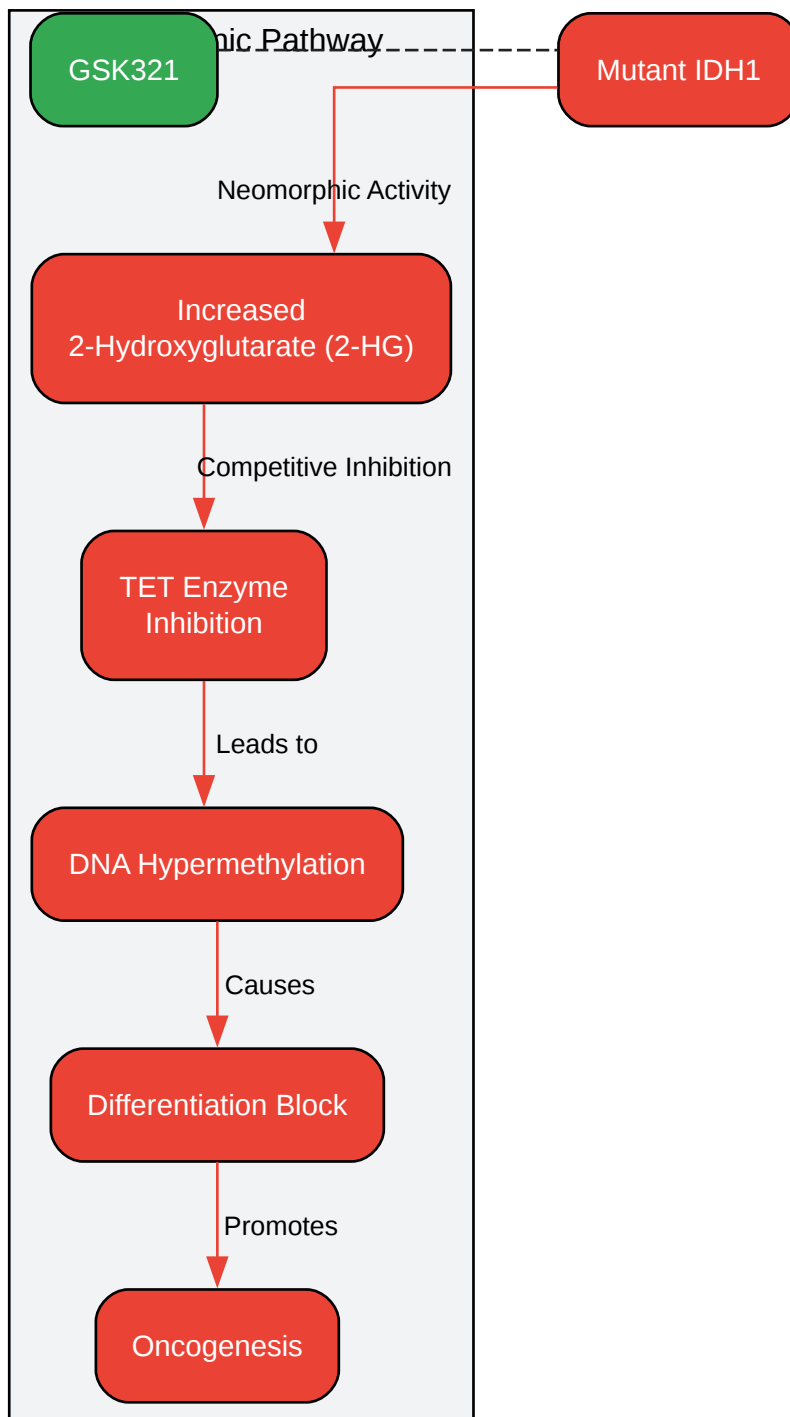
Mutations in the IDH1 enzyme lead to a neomorphic function that results in the overproduction of the oncometabolite 2-HG. High levels of 2-HG competitively inhibit α -ketoglutarate-dependent dioxygenases, including the TET family of DNA hydroxylases, which are responsible for initiating DNA demethylation. This inhibition leads to a genome-wide CpG island hypermethylation phenotype, which blocks cellular differentiation and promotes oncogenesis.

GSK321 is an allosteric inhibitor that locks the mutant IDH1 enzyme in an inactive state, reducing 2-HG levels and reversing this epigenetic blockade[5][6].

Signaling Pathway: IDH1 Mutation and GSK321 Intervention

The following diagram illustrates the molecular cascade initiated by mutant IDH1 and the point of intervention for GSK321.

Mechanism of Mutant IDH1 and GSK321 Intervention



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Mechanism of Mutant IDH1 and GSK321 Intervention

Quantitative Data

The potency and cellular effects of GSK321 have been extensively quantified.

Table 1: Biochemical Potency of GSK321

Target	IC ₅₀ (nM)	Notes
IDH1 R132H	4.6	Potent activity against a common IDH1 mutation[5][7].
IDH1 R132C	3.8	High potency against another clinically relevant mutation[5][7].
IDH1 R132G	2.9	Demonstrates broad efficacy across different mutant forms[5][7].
Wild-Type IDH1	46	Shows modest activity against the wild-type enzyme[5][7].

| **(R,R)-GSK321** vs WT IDH1 | 120 | The specific (R,R) isomer is a less potent inhibitor of the wild-type enzyme[1]. |

Table 2: Cellular Activity of GSK321 in IDH1-Mutant Cells

Assay	Cell Line / Type	Concentration	Result
Intracellular 2-HG Reduction	HT1080 (R132C)	0.1-10000 nM (24h)	EC ₅₀ of 85 nM[5][7].
Intracellular 2-HG Reduction	Primary AML Cells	3 µM (6 days)	Significant decrease in 2-HG (R132G: ~87% reduction, R132C: ~85% reduction)[5].
DNA Methylation Changes	Primary AML Cells (R132G)	3 µM (6 days)	Genome-wide hypomethylation observed: 18,668 hypomethylated vs. 10,153 hypermethylated CpG loci[8].
Reversal of Hypermethylation	Primary AML Cells	3 µM (6 days)	~70% of CpGs previously identified as hypermethylated in IDH1-mutant AML became hypomethylated[8].
Cell Differentiation (CD15+)	Primary AML Cells	3 µM (7 days)	Consistent increase in the granulocytic marker CD15[5].

| Cell Proliferation | Primary AML Cells | 3 µM | Transient increase in cell numbers peaking at day 9, followed by a return to control levels by day 15[9]. |

Experimental Protocols

1. Enhanced Reduced Representation Bisulfite Sequencing (ERRBS)

- Objective: To quantify genome-wide DNA methylation changes at single-nucleotide resolution.

- Methodology:
 - Cell Culture: Primary IDH1-mutant AML cells were treated with 3 μ M of GSK321 or controls (DMSO, GSK990) for 6 days[8].
 - DNA Extraction: Genomic DNA was isolated from the treated cells.
 - Library Preparation (ERRBS): DNA was digested with the MspI restriction enzyme. Fragments were end-repaired, A-tailed, and ligated to methylated adapters.
 - Bisulfite Conversion: Adapter-ligated DNA was treated with sodium bisulfite, which converts unmethylated cytosines to uracil while leaving methylated cytosines unchanged.
 - PCR Amplification: The converted DNA was amplified using PCR.
 - Sequencing: The resulting library was sequenced on a next-generation sequencing platform.
 - Data Analysis: Sequencing reads were aligned to a reference genome, and the methylation status of each CpG site was determined by comparing cytosine and thymine counts. Differentially methylated cytosines (DMCs) were identified with a q-value < 0.001 and a methylation difference of $\geq 25\%$ [8].

2. Intracellular 2-HG Measurement by LC-MS/MS

- Objective: To measure the level of the oncometabolite 2-HG in cells.
- Methodology:
 - Cell Treatment: IDH1-mutant cells (e.g., HT1080 or primary AML cells) were treated with GSK321 for a specified duration (e.g., 24 hours)[5][10].
 - Metabolite Extraction: Intracellular metabolites were extracted using a solution of acetonitrile/methanol diluted in water[10].
 - Analysis: The extract was analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify the amount of 2-HG.

- Normalization: 2-HG levels were normalized to the total cell number to calculate the concentration per cell[10].

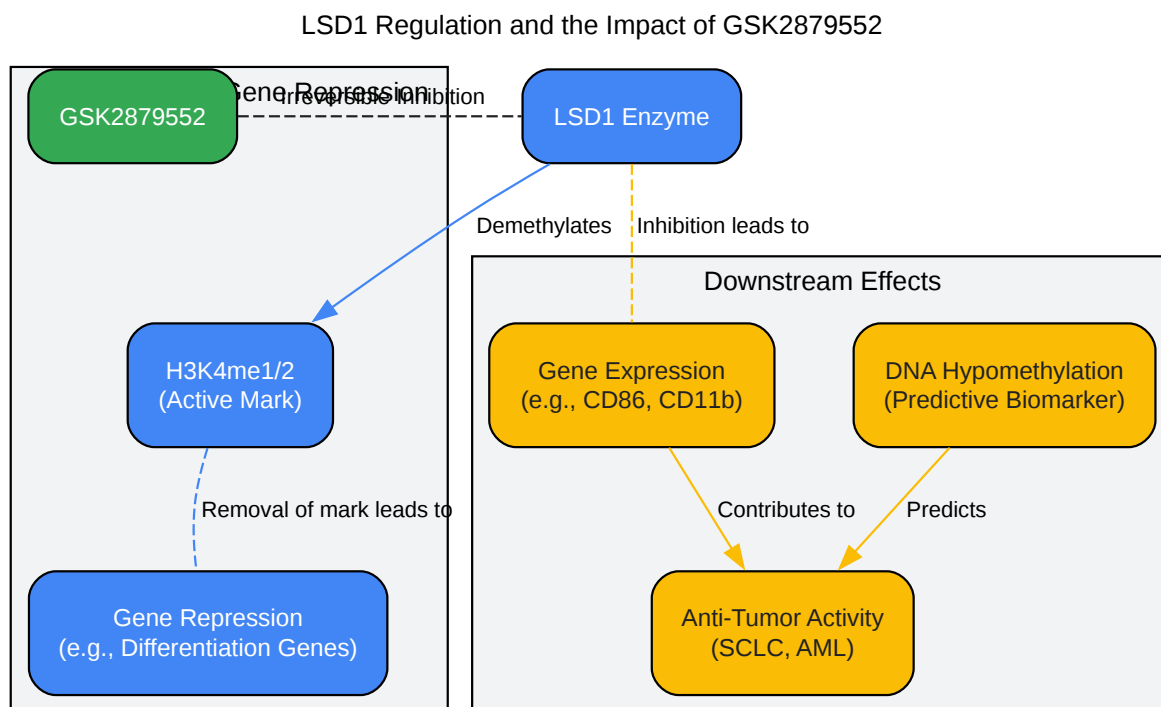
Part 2: GSK2879552 and the Link Between LSD1 Inhibition and DNA Hypomethylation

Lysine-Specific Demethylase 1 (LSD1) is a flavin-dependent monoamine oxidase that primarily demethylates mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2)[11]. By removing the methyl marks from H3K4 (an active mark) or H3K9 (a repressive mark), LSD1 can function as a transcriptional co-repressor or co-activator, respectively[12]. In many cancers, including AML and SCLC, LSD1 is overexpressed and contributes to a block in differentiation[11].

GSK2879552 is a potent, selective, and irreversible inhibitor of LSD1[2][3]. While its direct targets are histones, its anti-tumor activity in SCLC is strongly predicted by a DNA hypomethylation signature, indicating a functional downstream consequence on the DNA methylome[2][3][4].

Signaling Pathway: LSD1 Function and GSK2879552 Inhibition

The diagram below outlines the role of LSD1 in epigenetic regulation and how its inhibition by GSK2879552 can alter gene expression and potentially impact DNA methylation.



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LSD1 Regulation and the Impact of GSK2879552

Quantitative Data

Table 3: Cellular Activity of the LSD1 Inhibitor GSK2879552

Assay	Cell Line / Type	Result
Anti-proliferative Effects	AML Cell Lines	Potent effects in 19 of 25 AML cell lines after 6 days of treatment[13].
Colony Forming Ability	Primary AML Patient Samples	Inhibited in 4 of 5 bone marrow samples[13].
Tumor Growth Inhibition	SCLC Xenograft Models	>80% tumor growth inhibition observed in mice[13].

| Biomarker Association | SCLC Cell Lines & Primary Samples | Growth inhibition in response to GSK2879552 is associated with a DNA hypomethylation signature[2][3]. |

Experimental Protocols

1. DNA Methylation Signature Analysis

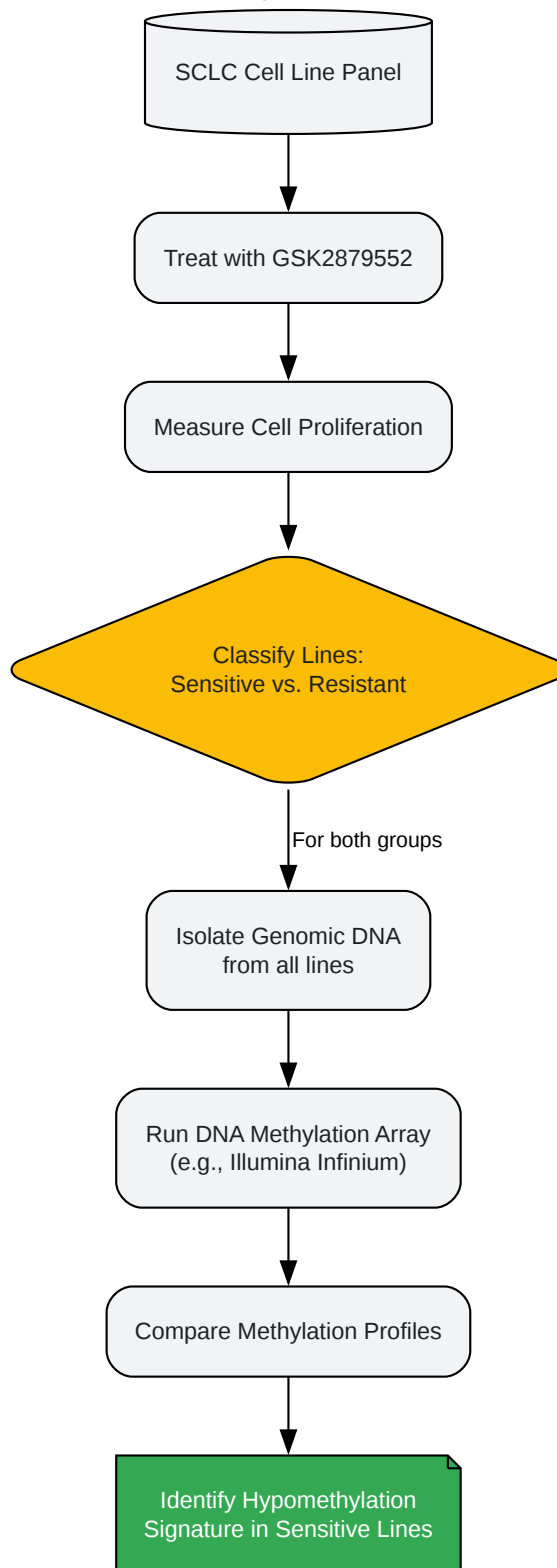
- Objective: To identify a predictive biomarker for sensitivity to LSD1 inhibition.
- Methodology:
 - Cell Treatment: A panel of SCLC cell lines was treated with GSK2879552 to determine sensitivity (growth inhibition)[2].
 - DNA Extraction: Genomic DNA was isolated from both sensitive and resistant cell lines.
 - Methylation Array: DNA was analyzed using a genome-scale methylation array (e.g., Illumina Infinium HumanMethylation array) which measures methylation at hundreds of thousands of CpG sites[2].
 - Data Analysis: The methylation profiles of sensitive versus resistant lines were compared to identify a "signature set of probes" that were significantly hypomethylated in the sensitive group[2][3].

2. Cell Differentiation Assay (Flow Cytometry)

- Objective: To assess the induction of differentiation in AML cells following LSD1 inhibition.
- Methodology:
 - Cell Culture: AML cell lines (e.g., THP-1, MV4-11) were treated with GSK2879552[11][13].
 - Staining: After treatment, cells were harvested and stained with fluorescently-labeled antibodies against myeloid differentiation markers, such as CD11b and CD86[11][13].
 - Flow Cytometry: The percentage of cells expressing these surface markers was quantified using a flow cytometer. An increase in the CD11b+/CD86+ population indicates myeloid differentiation.

Experimental Workflow: Biomarker Discovery for LSD1 Inhibition

Workflow for DNA Methylation Biomarker Discovery



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Workflow for DNA Methylation Biomarker Discovery

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